3-(2-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(2-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H20FN5O3 and its molecular weight is 433.443. The purity is usually 95%.
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Scientific Research Applications
Electron Delocalization and Stability
Research by Hobbs et al. (2010) investigates the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors, including compounds with imidazolidine-4,5-dione skeletons. This study provides insights into the reactivity and stability of such compounds, which could have implications for their use in various scientific applications, including the development of new materials or catalysts (Hobbs et al., 2010).
Antidepressant and Anxiolytic Potential
A study by Zagórska et al. (2016) synthesized and evaluated 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. These compounds, including derivatives similar to the specified chemical, showed potential as lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Dual-Target Directed Ligands
Załuski et al. (2019) designed N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands, combining A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition. These compounds show promise for symptomatic relief and disease-modifying effects for neurodegenerative diseases, indicating the broader therapeutic potential of structurally related compounds (Załuski et al., 2019).
Antimycobacterial Activity
Miranda and Gundersen (2009) explored the synthesis of 4-substituted 1-(p-methoxybenzyl)imidazoles, aiming to mimic parts of the structure of antimycobacterial 6-aryl-9-(p-methoxybenzyl)purines. This research contributes to the understanding of how modifications in the chemical structure can influence antimycobacterial activity, which is relevant for developing new antimicrobial agents (Miranda & Gundersen, 2009).
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-14-12-27-19-20(25-22(27)29(14)17-10-6-7-11-18(17)32-3)26(2)23(31)28(21(19)30)13-15-8-4-5-9-16(15)24/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPKESIYGUJFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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